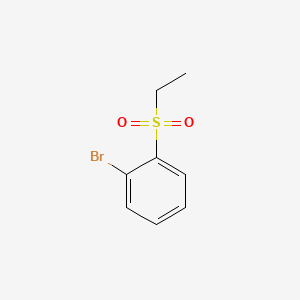
1-Bromo-2-(ethanesulfonyl)benzene
描述
1-Bromo-2-(ethanesulfonyl)benzene is an organic compound with the chemical formula C8H9BrO2S. It is a white solid powder with a distinct odor. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
The synthesis of 1-Bromo-2-(ethanesulfonyl)benzene involves several steps. One common method is the bromination of 2-(ethanesulfonyl)benzene. This process typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the reaction. The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and are carried out at room temperature .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
化学反应分析
1-Bromo-2-(ethanesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: It can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(ethanesulfonyl)phenol .
科学研究应用
1-Bromo-2-(ethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways and the study of reaction mechanisms.
Biology: This compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new pharmaceuticals.
作用机制
The mechanism of action of 1-Bromo-2-(ethanesulfonyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the bromine atom acts as an electrophile, attacking the benzene ring and forming a sigma complex. This intermediate then undergoes deprotonation to yield the substituted benzene product .
In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions. These interactions can alter the activity of the target molecules, leading to changes in cellular processes .
相似化合物的比较
1-Bromo-2-(ethanesulfonyl)benzene can be compared to other similar compounds, such as:
1-Bromo-2-(methylsulfonyl)benzene: This compound has a methyl group instead of an ethyl group attached to the sulfonyl moiety. It exhibits similar reactivity but may have different physical properties and applications.
2-Bromo-1-(ethanesulfonyl)benzene: The position of the bromine and sulfonyl groups is reversed, which can affect the compound’s reactivity and the types of reactions it undergoes.
1-Chloro-2-(ethanesulfonyl)benzene: This compound has a chlorine atom instead of a bromine atom.
Each of these compounds has unique properties and applications, making them valuable in different contexts.
属性
IUPAC Name |
1-bromo-2-ethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZRUAWFDMCXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712439 | |
| Record name | 1-Bromo-2-(ethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299474-17-1 | |
| Record name | 1-Bromo-2-(ethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)


![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)
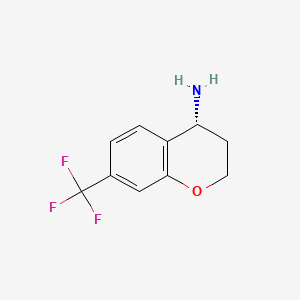
![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)
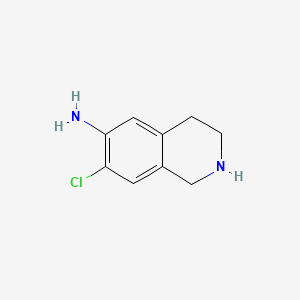
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)
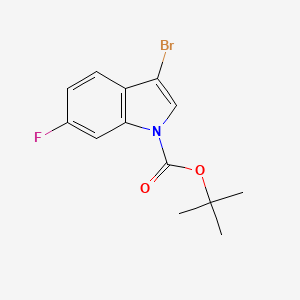
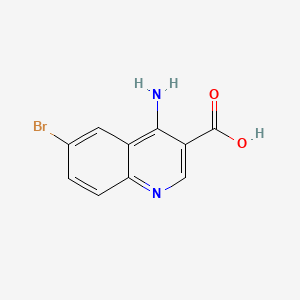
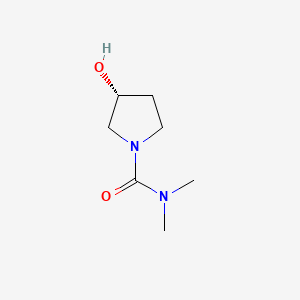
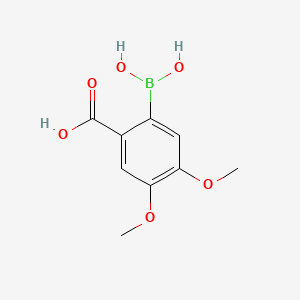
![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)

